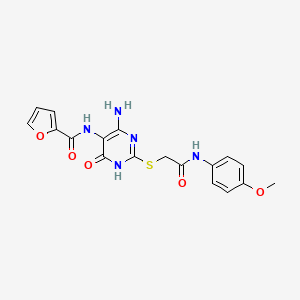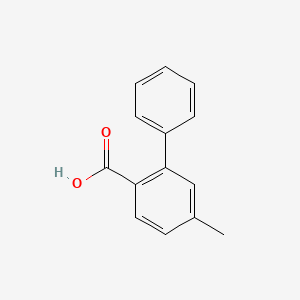
5-Methylbiphenyl-2-carboxylic acid
Descripción general
Descripción
5-Methylbiphenyl-2-carboxylic acid is an organic compound that is used as an intermediate in the preparation of penicillins which are active against staphylococci . It has a molecular formula of C14H12O2 and a molecular weight of 212.248 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxyl functional group, CO2H, attached to a biphenyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, like this compound, can react with alcohols to make esters . They also react with metals to form a salt and hydrogen, and with carbonates to form a salt, water, and carbon dioxide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.156±0.06 g/cm3 (20 °C, 760 mmHg), a boiling point of 354.9±11.0 °C (760 mmHg), and a melting point of 166.5-166.9 °C . Carboxylic acids are polar due to the presence of the carbonyl and hydroxyl groups, and they have higher boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis :
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 5-Methylbiphenyl-2-carboxylic acid, was studied for its structural and spectral properties. Experimental and theoretical studies, including NMR, FT-IR spectroscopy, and X-ray diffraction, were conducted, highlighting the compound's potential in chemical synthesis and analysis (Viveka et al., 2016).
Pharmaceutical Intermediate Synthesis :
- The compound 5-Methylpyrazine-2-carboxylic acid, related to this compound, is noted as an important pharmaceutical intermediate. The paper reviews various synthesis methods including chemical, electrochemical, and microbial synthesis, demonstrating its significance in pharmaceutical manufacturing (Bai Jin-quan, 2013).
Antimicrobial and Antitumor Applications :
- Diflunisal hydrazide-hydrazone derivatives, including 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid, were synthesized and evaluated for antimycobacterial, antimicrobial, and anticonvulsant activities. These findings indicate potential applications in developing new antimicrobial and antitumor agents (Küçükgüzel et al., 2003).
Material Science and Luminescent Properties :
- A study on a metal-organic framework based on 2-methylbiphenyl-4,4'-dicarboxylic acid demonstrated the construction of a three-dimensional framework with potential applications in material science. The framework showed thermal stability and bright-blue fluorescence, indicating its use in luminescent materials (Guo et al., 2017).
Fluorescence Sensing and Detection :
- The compound 5-methyl-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carboxylic acid and its copper complex were used as fluorescence sensors for detecting nitro aromatic compounds. This showcases the potential of this compound derivatives in the field of chemical sensing and environmental monitoring (Yan et al., 2017).
Direcciones Futuras
While specific future directions for 5-Methylbiphenyl-2-carboxylic acid are not mentioned in the search results, research in the field of carboxylic acids and their derivatives is ongoing, with a focus on developing new synthetic methodologies, exploring their potential applications in various fields, and understanding their biological functions .
Mecanismo De Acción
Target of Action
Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
This can influence the pH of the local environment and can affect various biochemical reactions .
Biochemical Pathways
Carboxylic acids are integral to several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .
Pharmacokinetics
Generally, carboxylic acids are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Carboxylic acids can participate in various biochemical reactions, influencing cellular processes such as energy production, lipid metabolism, and protein synthesis .
Action Environment
The action, efficacy, and stability of 5-Methylbiphenyl-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the acidity of carboxylic acids can be influenced by the surrounding pH .
Propiedades
IUPAC Name |
4-methyl-2-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJRUBOCQCDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)


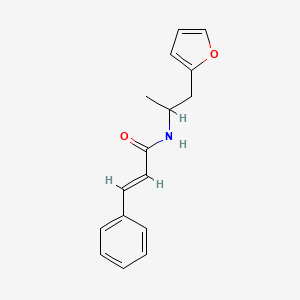
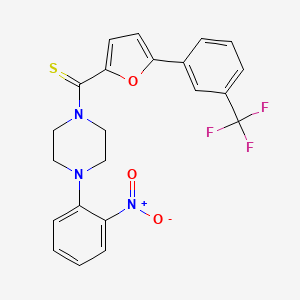
![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)
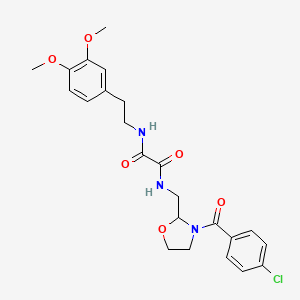
![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)
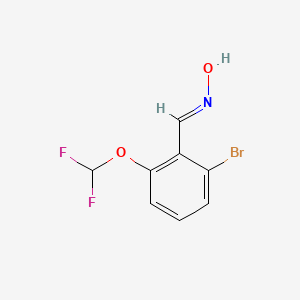
![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992927.png)

